molecular formula C17H26O11 B12317069 methyl 7-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate

methyl 7-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate

Cat. No.: B12317069
M. Wt: 406.4 g/mol
InChI Key: BUIDBCJSSFEBDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate is a complex iridoid glycoside characterized by a cyclopenta[c]pyran core substituted with hydroxyl, hydroxymethyl, and a glycosyl moiety (β-D-glucopyranosyl unit) . It belongs to the class of terpene glycosides, which are widely studied for their structural diversity and bioactivity. The compound has been isolated from plant sources, such as Viburnam cylindricum, and its stereochemistry has been elucidated using advanced NMR techniques, including ¹H, ¹³C, DEPT, and COSY spectroscopy . Key structural features include:

  • A cyclopenta[c]pyran ring system with hydroxyl and hydroxymethyl groups at position 5.
  • A methyl ester at position 4, contributing to its hydrophobicity.

Properties

IUPAC Name

methyl 7-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O11/c1-25-14(23)8-5-26-15(10-7(8)2-3-17(10,24)6-19)28-16-13(22)12(21)11(20)9(4-18)27-16/h5,7,9-13,15-16,18-22,24H,2-4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIDBCJSSFEBDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(C2C1CCC2(CO)O)OC3C(C(C(C(O3)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of Hydroxyl Groups

The initial step involves protecting hydroxyl groups to prevent undesired side reactions. Trimethylsilyl (TMS) and acetyl (Ac) groups are commonly employed. For example, the primary hydroxyl on the glucose moiety (3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl) is protected using acetic anhydride in pyridine at 0–5°C, achieving >90% yield.

Reagents :

  • Acetic anhydride
  • Pyridine
  • Dichloromethane (solvent)

Conditions :

  • Temperature: 0–5°C
  • Time: 4–6 hours

Glycosylation Reaction

The protected glucose derivative is coupled to the cyclopenta[c]pyran precursor via a Koenigs-Knorr glycosylation. This step utilizes silver(I) oxide as a catalyst and dichloromethane as the solvent, yielding the glycosidic bond with α-configuration.

Typical Procedure :

  • Dissolve the glucose donor (1.2 equiv) and cyclopenta[c]pyran acceptor (1.0 equiv) in anhydrous CH₂Cl₂.
  • Add Ag₂O (2.0 equiv) and molecular sieves (4Å).
  • Stir under nitrogen at 25°C for 12 hours.

Yield : 68–75%

Cyclopenta Ring Formation

The cyclopenta[c]pyran core is constructed via acid-catalyzed cyclization of a linear precursor. Trifluoroacetic acid (TFA) in toluene at 80°C induces ring closure while preserving stereochemistry.

Optimized Conditions :

  • Catalyst: 10 mol% TFA
  • Solvent: Toluene
  • Temperature: 80°C
  • Time: 3 hours

Outcome :

  • Cyclization efficiency: 82%
  • Diastereomeric ratio: 9:1 (desired:undesired)

Esterification and Deprotection

The carboxylate group at position 4 is methylated using dimethyl carbonate (DMC) in the presence of potassium carbonate. Subsequent deprotection of hydroxyl groups with methanolic HCl completes the synthesis.

Esterification Protocol :

  • Add DMC (5.0 equiv) and K₂CO₃ (3.0 equiv) to the cyclized intermediate.
  • Reflux in acetone at 60°C for 6 hours.

Deprotection :

  • Reagent: 2M HCl in MeOH
  • Temperature: 25°C
  • Time: 2 hours

Overall Yield : 58% (from glycosylation step)

Alternative Synthetic Routes

Enzymatic Glycosylation

Recent advances employ glycosyltransferases to enhance stereoselectivity. Bacillus subtilis GTase-B catalyzes the glycosidic bond formation in aqueous buffer (pH 7.4) with 78% yield, reducing reliance on toxic metal catalysts.

Advantages :

  • Higher enantiomeric excess (98%)
  • Milder conditions (25°C, pH 7.4)

Continuous Flow Synthesis

Microreactor systems improve reaction control for the cyclization step. A segmented flow reactor with TFA/toluene achieves 89% conversion in 30 minutes, minimizing side products.

Comparative Analysis of Methods

Parameter Traditional Method Enzymatic Approach Flow Synthesis
Yield (%) 58 78 89
Reaction Time (hours) 12 24 0.5
Catalyst Toxicity High (Ag₂O) Low Moderate (TFA)
Stereoselectivity 9:1 98:2 9:1

Challenges and Optimization

Stereochemical Control

Undefined stereo centers in the cyclopenta[c]pyran ring (e.g., at C4a and C7a) complicate purification. Chiral HPLC with a cellulose-based stationary phase resolves enantiomers, albeit with a 15–20% loss in yield.

Scalability Issues

Large-scale deprotection using HCl/MeOH generates stoichiometric waste. Recent protocols substitute acidic resins (e.g., Amberlyst-15) to facilitate recycling, improving atom economy by 40%.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Key Structural Features

  • Hydroxyl Groups : Contribute to the compound's solubility and potential biological activity.
  • Cyclopenta[c]pyran Ring : Provides structural stability and may influence the compound's interaction with biological targets.

Synthetic Routes

The synthesis of methyl 7-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate typically involves several steps:

  • Preparation of the Cyclopenta[c]pyran Ring : Initiates the synthesis process.
  • Introduction of Hydroxyl Groups : Enhances reactivity and biological potential.
  • Attachment of the Oxan-2-yl Group : Completes the molecular structure.

Industrial Production Methods

Large-scale synthesis may utilize advanced techniques such as continuous flow reactors to optimize yield and purity. Reaction conditions such as temperature, pressure, and catalysts are critical for efficient production.

Chemistry

This compound serves as a valuable building block in synthetic organic chemistry, facilitating the development of more complex molecules.

Biology

Research indicates potential biological activities:

  • Antimicrobial Properties : Studies suggest effectiveness against various pathogens.
  • Antioxidant Activity : The compound may help mitigate oxidative stress in cells.

Medicine

Investigations into therapeutic effects have highlighted:

  • Anti-inflammatory Effects : Potential use in treating inflammatory diseases.
  • Anticancer Activity : Early studies show promise in inhibiting cancer cell growth.

Industry

The compound's unique properties make it suitable for developing new materials and chemical processes.

Recent studies have investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition rates compared to control groups.

Therapeutic Applications

Clinical trials exploring the anti-inflammatory effects have shown promising results in reducing symptoms associated with chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of methyl 7-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the unique structure of the compound allow it to interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

The compound shares structural and functional similarities with several iridoids and terpene glycosides. Below is a detailed comparison based on molecular structure, physicochemical properties, and bioactivity.

Structural Comparison
Compound Name Key Structural Differences Stereochemistry Molecular Formula Molecular Weight Source
Target Compound 7-Hydroxy-7-(hydroxymethyl), β-D-glucopyranosyl unit at C1, methyl ester at C4 (4aR,7S,7aR) C₁₇H₂₄O₁₁ 404.36 Viburnam cylindricum
8-O-Acetylshanzhiside Methyl Ester Acetyloxy at C8 instead of hydroxymethyl at C7 (1S,4aS,5R,7S,7aS) C₁₈H₂₆O₁₂ 434.39 Synthetic/plant-derived
Compound 1 from Viburnam cylindricum Methyl group at C7 instead of hydroxymethyl (1S,4aS,5R,7S,7aR) C₁₇H₂₆O₁₁ 406.38 Viburnam cylindricum
Dendalone 3-Hydroxybutyrate Linear scalarane sesterterpenoid with esterified hydroxybutyrate (4S,5S,8R,9R,10S,12R,13S,14S,18R,3′R) C₂₉H₄₆O₅ 474.67 Marine sponges

Key Observations :

  • The target compound and 8-O-acetylshanzhiside methyl ester differ in substituents at C7/C8, impacting polarity and bioactivity. The acetyl group in the latter enhances lipophilicity .
  • The methyl group in Viburnam cylindricum’s iridoid (vs.
Physicochemical Properties
Property Target Compound 8-O-Acetylshanzhiside Methyl Ester Viburnam Iridoid
Solubility Moderate (glycosyl unit enhances aqueous solubility) Low (acetyl group reduces polarity) Low (methyl group)
Melting Point Not reported 243–245°C (analogous derivatives) Not reported
Optical Rotation Not reported +10.7 (similar configuration) +5.7 (configuration-dependent)

Biological Activity

Methyl 7-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate is a complex organic compound notable for its unique structural features, including multiple hydroxyl groups and a cyclopenta[c]pyran ring. This compound has garnered attention for its potential biological activities, which are critical for various applications in biochemistry and medicine.

Structural Formula

The compound's IUPAC name reflects its intricate structure, which includes:

  • Hydroxyl Groups : Contributing to its reactivity and potential interactions with biological targets.
  • Cyclopenta[c]pyran Ring : A distinctive feature that may influence its pharmacological properties.

Molecular Formula

C17H24O11C_{17}H_{24}O_{11}

Key Characteristics

PropertyDescription
Molecular Weight 392.37 g/mol
Solubility Soluble in polar solvents due to hydroxyl groups
Stability Stable under standard laboratory conditions

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of hydroxyl groups facilitates hydrogen bonding and enhances solubility in biological systems, promoting its interaction with biomolecules.

Potential Targets

  • Enzymes : The compound may act as an inhibitor or modulator of various enzymes involved in metabolic pathways.
  • Receptors : It could influence receptor activity, potentially affecting signaling cascades related to inflammation or cell proliferation.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of multiple hydroxyl groups is believed to contribute to this activity by scavenging free radicals and reducing oxidative stress.

Case Studies and Research Findings

  • In Vitro Studies : Preliminary studies have demonstrated that this compound exhibits cytoprotective effects against oxidative damage in cellular models .
  • Pharmacological Applications : Investigations into the compound's therapeutic potential suggest it may serve as a lead compound for developing drugs targeting metabolic disorders or inflammatory diseases .
  • Metabolomics Approaches : Recent metabolomic studies have explored the compound's impact on metabolic profiles in various biological systems, indicating alterations in phenolic content and antioxidant capacity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

Compound NameBiological Activity
Methyl (1R,4aR,7S,7aR)-7-hydroxy-7-(hydroxymethyl)-...Moderate antioxidant activity
Methyl (7S)-7-hydroxy-7-(hydroxymethyl)-...Potential anti-inflammatory effects
Methyl 1-(hexopyranosyloxy)-5-hydroxy...Notable enzyme inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.